molecular formula C9H9N3O2 B13029790 Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate

Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B13029790
M. Wt: 191.19 g/mol
InChI Key: AKWXQFBSPSNUNG-UHFFFAOYSA-N
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Description

Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic ring system with an amino group at the 6-position and a carboxylate ester group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound in the presence of a base, followed by esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate is unique due to the presence of the amino group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-6(10)2-3-7-11-4-5-12(7)8/h2-5H,10H2,1H3

InChI Key

AKWXQFBSPSNUNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=NC=CN21)N

Origin of Product

United States

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